molecular formula C14H13NO B8345722 4-(2-Methylphenyl)benzamide

4-(2-Methylphenyl)benzamide

Cat. No.: B8345722
M. Wt: 211.26 g/mol
InChI Key: OQCTXMMYAKPOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅-CONH₂) with a 2-methylphenyl substituent at the para position of the benzene ring. Its molecular formula is C₁₄H₁₃NO, with an average molecular weight of 211.26 g/mol. The compound’s structure features a planar benzamide core, where the 2-methylphenyl group introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H13NO/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15)16/h2-9H,1H3,(H2,15,16)

InChI Key

OQCTXMMYAKPOAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of benzamide derivatives are heavily influenced by substituents on the benzoyl ring or the aniline moiety. Key comparisons include:

Compound Name Substituents (Benzoyl) Substituents (Aniline) Molecular Weight (g/mol) Key Properties
4-(2-Methylphenyl)benzamide 2-Methylphenyl (C₇H₇) at C4 -NH₂ 211.26 Moderate lipophilicity (predicted logP ~3.5)
4-Isopropyl-N-(2-methylphenyl)benzamide Isopropyl (C₃H₇) at C4 2-Methylphenyl 253.34 Higher lipophilicity (logP ~4.2) due to bulky isopropyl group
4-Chloro-N-(2-methoxyphenyl)benzamide Chloro (Cl) at C4 2-Methoxyphenyl 275.71 Electron-withdrawing Cl enhances polarity; methoxy group increases solubility
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Cl at C5, -OH at C2 4-Trifluoromethylphenyl 327.68 Hydroxy and Cl enable H-bonding; CF₃ enhances bioactivity
  • Electronic Effects : The 2-methylphenyl group in the target compound is mildly electron-donating, contrasting with the electron-withdrawing Cl in ’s analog. This difference may reduce the target’s reactivity in electrophilic substitution reactions.
  • Steric Effects : Bulky substituents (e.g., isopropyl in ) hinder molecular packing and binding to compact active sites, whereas the target’s smaller 2-methylphenyl group may improve conformational flexibility.

Physicochemical Properties

  • Lipophilicity : The target compound’s predicted logP (~3.5) is lower than that of the isopropyl analog (logP ~4.2, ), suggesting better aqueous solubility but reduced membrane permeability.

Antimicrobial Activity

Salicylamide derivatives with electron-withdrawing groups (e.g., Cl, CF₃) exhibit strong antimicrobial effects. For example, 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide () showed 82–90% inhibition of Desulfovibrio piger growth at 1.10 µmol/L . The target compound’s lack of such substituents may result in weaker antimicrobial activity.

Anticancer Potential

Imidazole-containing benzamides (e.g., ’s N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) demonstrate anticancer activity due to heterocyclic ring interactions with cellular targets . The target compound’s simpler structure may lack this specificity but could serve as a scaffold for further functionalization.

Crystallographic and Structural Insights

  • Crystal Packing: Hydroxy-substituted benzamides (e.g., ) form intramolecular H-bonds, stabilizing their crystal lattices . The target compound’s non-polar substituents likely result in weaker intermolecular forces, affecting melting points and solubility.
  • Torsional Angles : Analogous compounds (e.g., ) show dihedral angles of ~30° between benzoyl and aniline rings, suggesting moderate planarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.